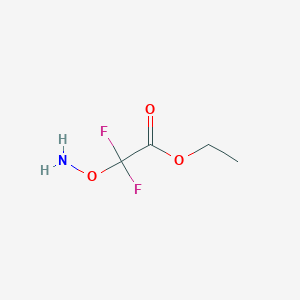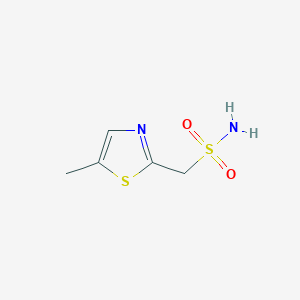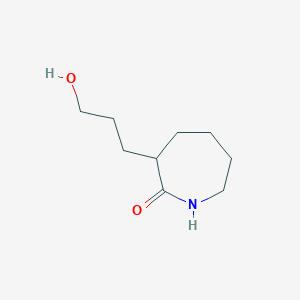
3-(3-Hydroxypropyl)azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Hydroxypropyl)azepan-2-one is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure This compound is part of the azepane family, which is known for its diverse biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropyl)azepan-2-one can be achieved through several methods. One common approach involves the ring-expansion reaction of a suitable precursor, such as a cyclohexanone derivative, using a hydroxyalkyl azide. This reaction is typically promoted by a Lewis acid like boron trifluoride diethyl etherate (BF3.OEt2) under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of multicomponent heterocyclization reactions. These reactions allow for the efficient and scalable synthesis of azepane derivatives by combining small or medium-sized ring compounds with appropriate reagents .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Hydroxypropyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azepane ring can be reduced to form saturated derivatives.
Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated azepane derivatives.
Substitution: Formation of N-substituted azepane derivatives.
Applications De Recherche Scientifique
3-(3-Hydroxypropyl)azepan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 3-(3-Hydroxypropyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The hydroxypropyl group enhances its ability to form hydrogen bonds and interact with biological macromolecules. This compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azepan-2-one: A simpler azepane derivative without the hydroxypropyl group.
Caprolactam: A widely used lactam with a six-membered ring structure.
Benzodiazepines: Compounds with a similar azepane ring structure but with additional aromatic rings.
Uniqueness
This structural feature distinguishes it from other azepane derivatives and contributes to its diverse chemical and biological properties .
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
3-(3-hydroxypropyl)azepan-2-one |
InChI |
InChI=1S/C9H17NO2/c11-7-3-5-8-4-1-2-6-10-9(8)12/h8,11H,1-7H2,(H,10,12) |
Clé InChI |
NZVPAZVRASJXQS-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(=O)C(C1)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



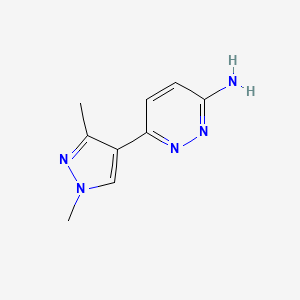

![tert-Butyl N-{[4-(3-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13238607.png)
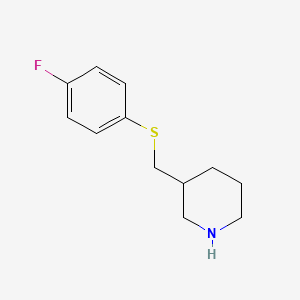
![4-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one](/img/structure/B13238610.png)

![2-{4-[(Tert-butoxy)carbonyl]-2-(propan-2-yl)piperazin-1-yl}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13238638.png)

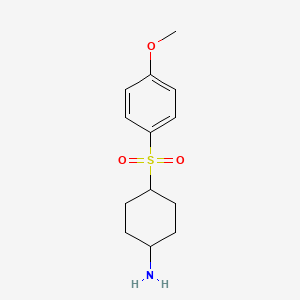
![N,N-Dimethyl-2-[(5-methylhexan-2-yl)amino]acetamide](/img/structure/B13238660.png)
